![molecular formula C17H21NO B14369685 {3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol CAS No. 93723-12-7](/img/structure/B14369685.png)
{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and a phenyl group attached to a methanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol typically involves the reaction of 3-(dimethylaminomethyl)-2-methylphenyl with phenylmethanol under controlled conditions. One common method involves the use of Grignard reagents, where the phenylmethanol is reacted with a Grignard reagent derived from the 3-(dimethylaminomethyl)-2-methylphenyl compound .
Industrial Production Methods
Industrial production of this compound may involve the alkylation of aniline with methanol in the presence of an acid catalyst . This method is scalable and can produce the compound in large quantities suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) reagents and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which {3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler compound with a similar dimethylamino group.
Phenylmethanol: Shares the phenyl and methanol components but lacks the dimethylamino and methyl groups.
Dimethylaniline: Contains a dimethylamino group attached to an aniline structure.
Uniqueness
{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
93723-12-7 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
[3-[(dimethylamino)methyl]-2-methylphenyl]-phenylmethanol |
InChI |
InChI=1S/C17H21NO/c1-13-15(12-18(2)3)10-7-11-16(13)17(19)14-8-5-4-6-9-14/h4-11,17,19H,12H2,1-3H3 |
Clé InChI |
CMRARKZUTRFMBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C(C2=CC=CC=C2)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




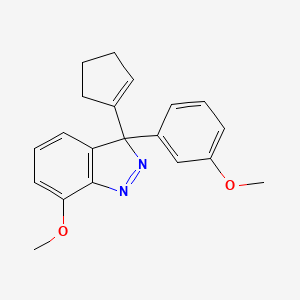
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
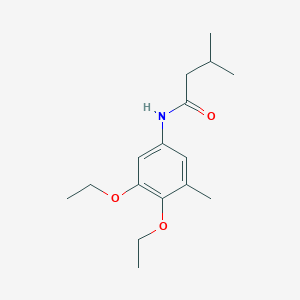
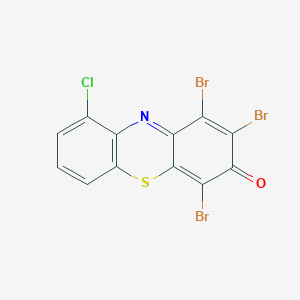

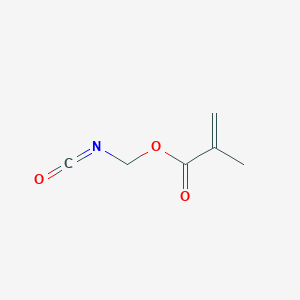
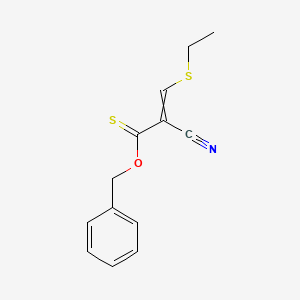
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
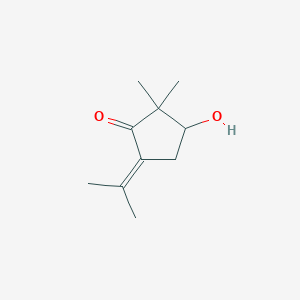
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
